PFM01 -

PFM01

Catalog Number: EVT-279356
CAS Number:
Molecular Formula: C14H15NO2S2
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PFM01 is a nuclease-specific MRE11 inhibitor. PFM01 targets MRE11 at a site near the dimer interface, distinct from that occupied by Mirin and PFM39 to allow disruption of the ssDNA-binding groove and selective inhibition against MRE11 endo-, but not exo-, nuclease activity. MRE11 within the MRE11-RAD50-NBS1 (MRN) complex acts in DNA double-strand break repair (DSBR), detection, and signaling.
Overview

PFM01 is a synthetic compound classified as an endonuclease inhibitor, specifically targeting the MRE11 protein within the DNA repair pathway. Its chemical structure is defined as (5Z)-5-[(4-Hydroxyphenyl)methylene]-3-(2-methylpropyl)-2-thioxo-4-thiazolidinone, with a CAS number of 1558598-41-6. PFM01 plays a significant role in the modulation of DNA double-strand break repair mechanisms, particularly influencing non-homologous end-joining processes while inhibiting homologous recombination pathways .

Synthesis Analysis

The synthesis of PFM01 involves modifications to the core structure of the earlier MRE11 inhibitor Mirin. The compound is synthesized through a series of reactions that incorporate a rhodanine ring and an isobutyl group. The initial design focused on enhancing the selectivity and potency of the compound against MRE11 by altering functional groups on the pseudothiohydantoin core. The synthetic method allows for high yields and achirality, making it suitable for biological applications. Key steps in the synthesis include:

  1. Core Modification: Substituting the core pseudothiohydantoin with a rhodanine ring.
  2. Functional Group Variation: Testing different substitutions on the aromatic portion to optimize inhibitory activity.
  3. Characterization: Utilizing techniques such as X-ray crystallography to confirm structural integrity and binding efficacy .
Molecular Structure Analysis

PFM01 exhibits a complex molecular structure characterized by its thiazolidinone framework, which contributes to its biological activity. The structure can be described as follows:

  • Core Structure: The thiazolidinone ring contains a thioxo group that is crucial for its interaction with MRE11.
  • Substituents: The presence of a hydroxyphenyl group and an isobutyl moiety enhances its solubility and cellular permeability.

Data from crystallographic studies indicate that PFM01 binds effectively to the active site of MRE11, influencing its conformational dynamics and enzymatic activity .

Chemical Reactions Analysis

PFM01 participates in specific biochemical interactions primarily through its inhibition of MRE11's nuclease activity. The compound's mechanism involves:

  • Inhibition of Endonuclease Activity: PFM01 selectively inhibits the endonuclease function of MRE11 without affecting its exonuclease activity.
  • Impact on DNA Repair Pathways: By preventing double-strand break resection, PFM01 shifts the balance towards non-homologous end joining, thereby influencing DNA repair fidelity and efficiency.

The technical details surrounding these reactions highlight PFM01's role in modulating the enzymatic processes critical for maintaining genomic stability .

Mechanism of Action

The mechanism by which PFM01 exerts its effects involves several key processes:

  1. Binding to MRE11: PFM01 binds to the active site of MRE11, altering its conformation and inhibiting its catalytic activity.
  2. Regulation of DNA Repair Pathways: By inhibiting endonuclease activity, PFM01 promotes non-homologous end joining over homologous recombination, thus affecting how cells respond to DNA damage.
  3. Cellular Effects: The compound has been shown to enhance cellular resistance to certain forms of genotoxic stress by modulating repair pathway choice .

Data supporting this mechanism include structural analyses that demonstrate how PFM01 stabilizes specific conformations of MRE11 that are less conducive to endonuclease activity.

Physical and Chemical Properties Analysis

PFM01 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 267.34 g/mol.
  • Solubility: Highly soluble in organic solvents; moderate aqueous solubility which facilitates cellular uptake.
  • Stability: Stable under physiological conditions, making it suitable for in vitro and in vivo studies.

These properties are essential for its application in biochemical research and therapeutic contexts .

Applications

PFM01 serves various scientific purposes, including:

  • Research Tool: Used extensively in studies investigating DNA repair mechanisms and the role of MRE11 in cellular responses to DNA damage.
  • Potential Therapeutic Agent: Investigated as a candidate for enhancing cancer therapies by modulating DNA repair pathways, particularly in tumors exhibiting deficiencies in homologous recombination.
  • Chemical Biology Applications: Provides insights into enzyme regulation and protein-ligand interactions within cellular contexts.
Discovery & Development of PFM01 as a Targeted MRE11 Inhibitor

Structural Evolution from Mirin Derivatives: Rational Design Strategies

The development of PFM01 (N-alkylated Mirin derivative) exemplifies a structure-guided approach to achieve selective inhibition of MRE11 endonuclease activity. The initial discovery stemmed from efforts to overcome the limitations of Mirin, a compound identified for its ability to inhibit MRE11 exonuclease activity but lacking endonuclease specificity. Through high-resolution X-ray crystallography studies of Thermotoga maritima Mre11 (TmMre11) bound to Mirin, researchers identified a critical binding pocket adjacent to the His61 residue (corresponding to His63 in human MRE11) within the nuclease domain. This site regulates phosphate backbone rotation necessary for dsDNA exonuclease activity [3].

The rational design of PFM01 leveraged the "anchored plasticity" strategy, a concept borrowed from nitric oxide synthase inhibitor development. This approach exploits structural flexibility in protein loops surrounding the active site. Computational and structural analysis revealed that the His61 loop in MRE11 provides a stable anchor point due to its hydrophobic interactions (Leu59, Leu60) and coordination with the catalytic Mn²⁺ ion via Asp58. In contrast, the adjacent Asn93 loop exhibits conformational flexibility and is implicated in ssDNA binding. Researchers hypothesized that introducing bulky N-alkyl substituents on the Mirin scaffold could shift binding towards the Asn93 loop, sterically hindering endonuclease substrate access [3].

This hypothesis was validated through the synthesis and structural characterization of PFM01 (iso-butyl chain) and PFM03 (sec-butyl chain). Co-crystallization studies at 2.3–2.4 Å resolution demonstrated that PFM01 binds approximately 7Å closer to the MRE11 dimer interface compared to Mirin. This repositioning occurs because the alkyl chain displaces the flexible Asn93 loop into the adjacent ssDNA-binding groove, geometrically blocking DNA conformational changes required for endonucleolytic cleavage. Importantly, this binding mode does not interfere with exonuclease activities, achieving unprecedented selectivity [3] [10]. The structural evolution from Mirin to PFM01 represents a milestone in targeting elusive allosteric sites within the MRE11 nuclease domain.

Table 1: Structural and Functional Properties of MRE11 Inhibitors

CompoundMolecular Weight (g/mol)SpecificityBinding SiteKey Structural Modifications
Mirin246.29ExonucleaseHis61 loopPseudothiohydantoin ring, styryl hydroxyl
PFM39261.33ExonucleaseHis61 loopStyryl hydroxyl → amino group
PFM01293.40EndonucleaseAsn93 loop/Dimer interfaceN-alkylation (iso-butyl), rhodanine ring

Rationale for Targeting MRE11 Endonuclease in DNA Repair Pathway Modulation

The MRN complex (MRE11-RAD50-NBS1) orchestrates the initial processing of DNA double-strand breaks (DSBs), directing repair toward either error-prone non-homologous end joining (NHEJ) or high-fidelity homologous recombination (HR). MRE11’s dual nuclease activities – 3'→5' exonuclease and structure-specific endonuclease – play distinct yet interconnected roles in this pathway choice. PFM01’s precision in inhibiting endonuclease activity provided a groundbreaking tool to dissect these mechanisms and exploit them therapeutically [3] [8].

Biochemical studies revealed that MRE11 endonuclease activity initiates resection at blocked DNA ends (e.g., bound by Ku70/80 or adducts). This cleavage creates entry points for EXO1/BLM nucleases to generate 3' ssDNA overhangs essential for HR. PFM01 inhibition of endonuclease activity (IC₅₀ ~100 μM in cellular assays) disrupts this initiation step, preventing RAD51 focus formation – a marker of HR progression – in both wild-type and BRCA2-deficient cells. Consequently, repair is shunted toward NHEJ, as demonstrated by increased repair fidelity in H1299 dA3 reporter cells treated with PFM01 [3] [10].

This mechanistic shift holds profound implications for cancer therapy, particularly in tumors with pre-existing HR defects (e.g., BRCA1/2 mutations). BRCA-deficient cells rely on residual MRE11-dependent endonucleolytic processing for DSB repair. PFM01 exacerbates their repair deficiency by:

  • Blocking Alternative Repair Initiation: Preventing MRE11-CtIP mediated endonucleolytic resection eliminates backup repair pathways in HR-deficient cells [3] [6].
  • Sensitizing to Genotoxic Insults: Combining PFM01 with radiation or PARP inhibitors enhances synthetic lethality by crippling compensatory endonucleolytic processing [1] [4].
  • Modulating Transcriptional Responses: Recent evidence suggests MRE11’s DNA-melting activity (independent of nuclease function) facilitates RNA Polymerase II-dependent transcription at DSBs. PFM01 spurs this melting function, potentially amplifying damage signaling in cancer cells [6].

The therapeutic rationale extends beyond HR deficiency. Elevated MRE11 expression correlates with radioresistance in multiple cancers, while ionizing radiation can paradoxically generate truncated MRE11 isoforms with impaired function. PFM01’s ability to selectively inhibit full-length MRE11 endonuclease activity offers a strategy to counteract this adaptive resistance mechanism and enhance radiotherapeutic efficacy [4] [8].

Table 2: Impact of PFM01 on DNA Repair Pathway Dynamics

Cellular ProcessEffect of PFM01Functional ConsequenceTherapeutic Implication
Endonucleolytic resection initiationInhibitionReduced 3' ssDNA overhang generationSuppression of homologous recombination
NHEJ efficiencyEnhancementIncreased error-prone repairSensitization to replication stress
RAD51 focus formationDiminutionImpaired strand invasionSynthetic lethality in BRCA-deficient cells
MRN-mediated transcription at DSBsIndirect promotion*Amplified DNA damage signalingEnhanced radiation sensitivity

*Via preserved DNA melting activity [6]

Properties

Product Name

PFM01

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C14H15NO2S2

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7-

InChI Key

GPURHDUTZUYAFI-GHXNOFRVSA-N

SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S

Solubility

Soluble in DMSO

Synonyms

PFM01; PFM-01; PFM 01.

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.